molecular formula C15H13N3O5 B5064372 N-(2,4-dinitrophenyl)-3-phenylpropanamide

N-(2,4-dinitrophenyl)-3-phenylpropanamide

Cat. No.: B5064372
M. Wt: 315.28 g/mol
InChI Key: IWWADEVEQUOHFD-UHFFFAOYSA-N
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Description

N-(2,4-dinitrophenyl)-3-phenylpropanamide is an organic compound characterized by the presence of a dinitrophenyl group attached to a phenylpropanamide structure

Properties

IUPAC Name

N-(2,4-dinitrophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c19-15(9-6-11-4-2-1-3-5-11)16-13-8-7-12(17(20)21)10-14(13)18(22)23/h1-5,7-8,10H,6,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWADEVEQUOHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dinitrophenyl)-3-phenylpropanamide typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone to form a hydrazone intermediate. This intermediate is then subjected to further reactions to yield the final product. Common solvents used in these reactions include methanol and ethanol, and the reactions are often carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dinitrophenyl)-3-phenylpropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while oxidation can produce nitro derivatives.

Scientific Research Applications

N-(2,4-dinitrophenyl)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2,4-dinitrophenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as an uncoupling agent in oxidative phosphorylation, disrupting the production of ATP and leading to increased metabolic rates . This property makes it a subject of interest in studies related to metabolic disorders and weight loss.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dinitrophenyl)-3-phenylpropanamide is unique due to its specific structural features that combine the properties of both dinitrophenyl and phenylpropanamide groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

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